![molecular formula C11H19NO B12904129 1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone is a heterocyclic compound that features a seven-membered ring fused with a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable cycloheptanone derivative with an amine, followed by cyclization to form the fused ring system. The reaction conditions often involve the use of catalysts such as palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Mecanismo De Acción
The mechanism of action of 1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Hexahydrocyclopenta[c]pyrrol-1(2H)-one: A similar compound with a five-membered ring fused with a pyrrolidine ring.
Octahydrocyclopenta[c]pyrrole: Another related compound with a similar ring structure but different functional groups.
Uniqueness
1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone is unique due to its seven-membered ring fused with a pyrrolidine ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
1-[(3aR,8aR)-3,3a,4,5,6,7,8,8a-octahydro-2H-cyclohepta[b]pyrrol-1-yl]ethanone |
InChI |
InChI=1S/C11H19NO/c1-9(13)12-8-7-10-5-3-2-4-6-11(10)12/h10-11H,2-8H2,1H3/t10-,11-/m1/s1 |
Clave InChI |
KJXHJTUQWASDTO-GHMZBOCLSA-N |
SMILES isomérico |
CC(=O)N1CC[C@@H]2[C@H]1CCCCC2 |
SMILES canónico |
CC(=O)N1CCC2C1CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
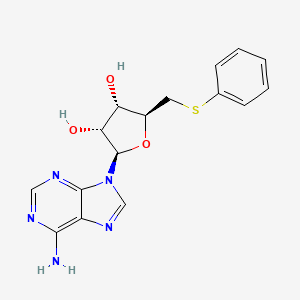
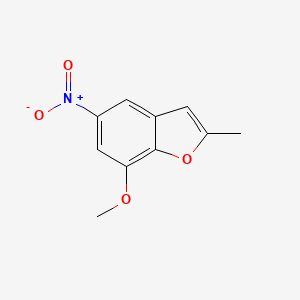
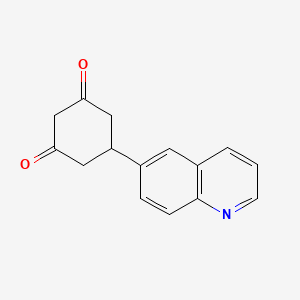
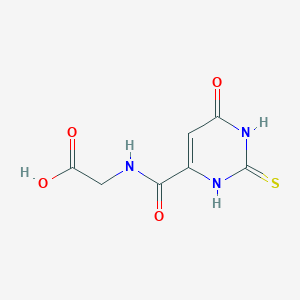
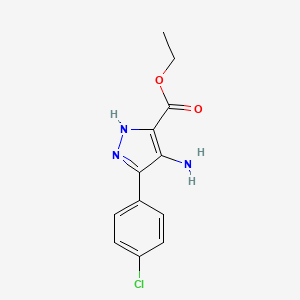
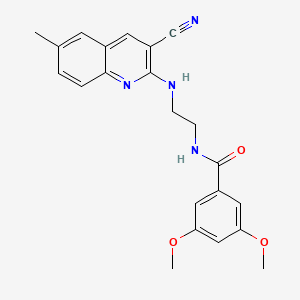
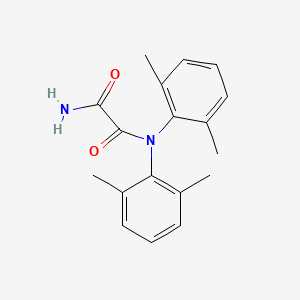
![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
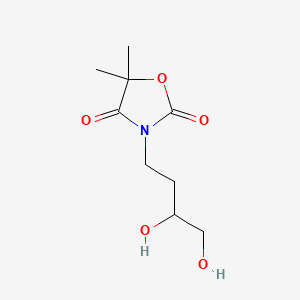
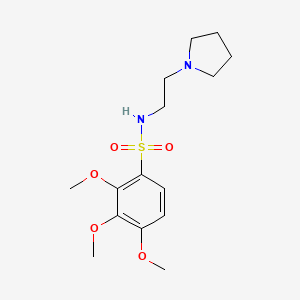
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/structure/B12904122.png)
